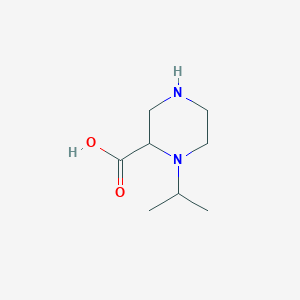![molecular formula C6H4ClN3O B7904445 5-Chloroisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B7904445.png)
5-Chloroisoxazolo[4,5-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroisoxazolo[4,5-b]pyridin-3-amine is a heterocyclic compound that belongs to the class of isoxazolo[4,5-b]pyridines. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiproliferative properties . The structure of this compound consists of a pyridine ring fused with an isoxazole ring, with a chlorine atom at the 5-position and an amino group at the 3-position.
Preparation Methods
The synthesis of 5-Chloroisoxazolo[4,5-b]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles . Another approach is the closure of the isoxazole ring in functionalized pyridine derivatives . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields 3-arylamino derivatives . Additionally, 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino groups can form the corresponding isoxazolo[4,5-b]pyridines under the action of sodium hydride in dimethylformamide .
Chemical Reactions Analysis
5-Chloroisoxazolo[4,5-b]pyridin-3-amine undergoes various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions. For example, the intramolecular nucleophilic substitution of halogen or nitro groups in pyridines with appropriate N–O nucleophiles in position 2 is a common approach to form the isoxazolo[4,5-b]pyridine skeleton . The compound can also participate in cyclization reactions to form fused heterocyclic systems . Common reagents used in these reactions include sodium hydride, dimethylformamide, and aniline .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown promising antibacterial, anticancer, and antiproliferative activities . The compound has also been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .
Mechanism of Action
The mechanism of action of 5-Chloroisoxazolo[4,5-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the biosynthesis of androgens and estrogen, which are essential for the growth and proliferation of certain cancer cells . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function . Its anticancer and antiproliferative effects are likely due to its interaction with key signaling pathways involved in cell growth and division .
Comparison with Similar Compounds
5-Chloroisoxazolo[4,5-b]pyridin-3-amine can be compared with other similar compounds, such as isoxazolo[4,5-b]pyridine derivatives and oxazolo[5,4-d]pyrimidines . These compounds share a similar heterocyclic structure and exhibit comparable biological activities. this compound is unique due to the presence of the chlorine atom at the 5-position and the amino group at the 3-position, which contribute to its distinct chemical and biological properties . Other similar compounds include pyrazolo[3,4-b]pyridin-3-amines and pyrido[2,3-d]pyrimidin-4-amines .
Properties
IUPAC Name |
5-chloro-[1,2]oxazolo[4,5-b]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-2-1-3-5(9-4)6(8)10-11-3/h1-2H,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPOWNADOZGEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1ON=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
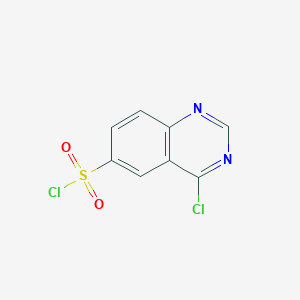
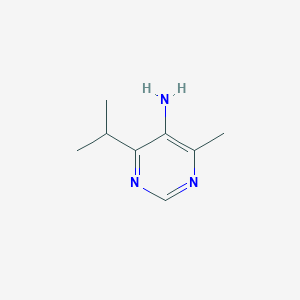
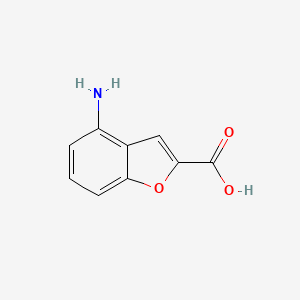
![6-Bromobenzo[b]thiophen-2(3H)-one](/img/structure/B7904384.png)
![tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate](/img/structure/B7904387.png)
![4-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B7904392.png)
![Tert-butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B7904395.png)
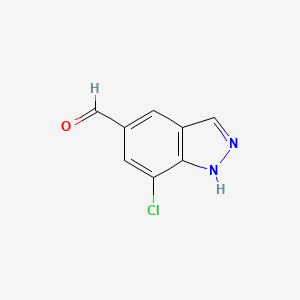
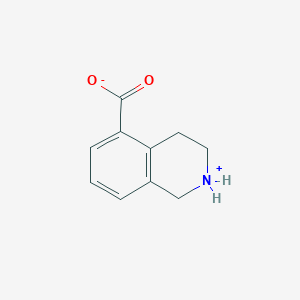
![4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B7904418.png)
![2-{Furo[2,3-c]pyridin-2-yl}acetic acid](/img/structure/B7904420.png)
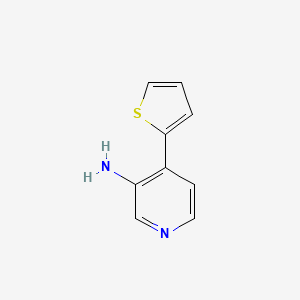
![3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7904423.png)
